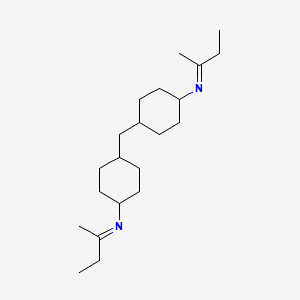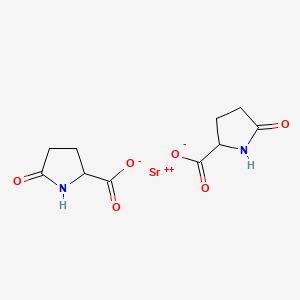
Strontium bis(5-oxo-DL-prolinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2O6Sr and a molecular weight of 343.83 g/mol It is a strontium salt of 5-oxo-DL-proline, a derivative of proline, an amino acid
Vorbereitungsmethoden
The synthesis of Strontium bis(5-oxo-DL-prolinate) typically involves the reaction of strontium salts with 5-oxo-DL-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Strontium bis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions where the strontium ion may be replaced by other metal ions under appropriate conditions.
Complex Formation: The compound can form complexes with other molecules, which can be useful in various applications.
Wissenschaftliche Forschungsanwendungen
Strontium bis(5-oxo-DL-prolinate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology and Medicine: Strontium compounds are known for their role in bone health.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Strontium bis(5-oxo-DL-prolinate) involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can mimic calcium ions and are incorporated into bone tissue, promoting bone formation and reducing bone resorption. This dual action helps in maintaining bone density and strength . The molecular targets include the calcium-sensing receptor (CaSR) and pathways involved in osteoblast and osteoclast regulation .
Vergleich Mit ähnlichen Verbindungen
Strontium bis(5-oxo-DL-prolinate) can be compared with other strontium compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action in promoting bone health.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
Eigenschaften
CAS-Nummer |
85959-41-7 |
|---|---|
Molekularformel |
C10H12N2O6Sr |
Molekulargewicht |
343.83 g/mol |
IUPAC-Name |
strontium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
MCUOJRSXUUTWDJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




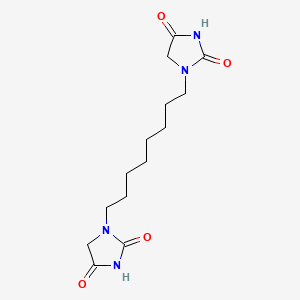
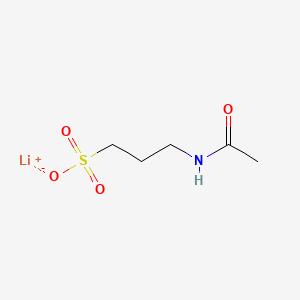
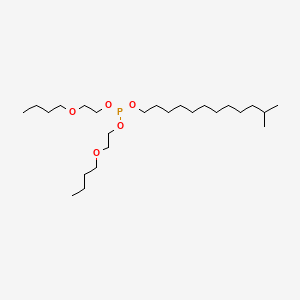

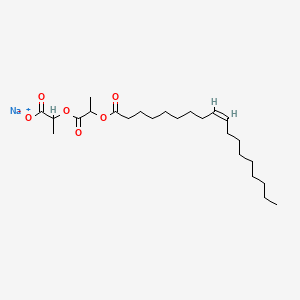
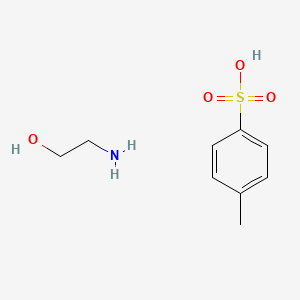
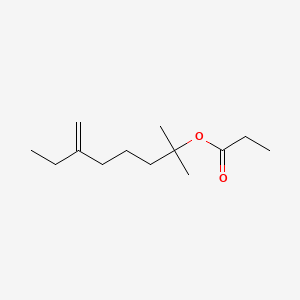
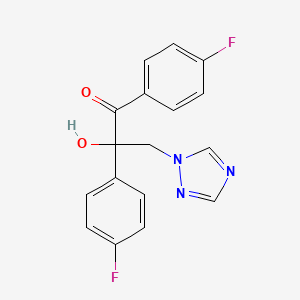
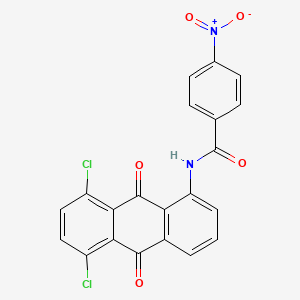
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
